

Application Notes and Protocols: N-Vinyl-2pyrrolidone in 3D Printing Bioinks

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Compound of Interest		
Compound Name:	N-Vinyl-2-pyrrolidone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **N-Vinyl-2-pyrrolidone** (NVP) in the formulation of bioinks for 3D printing. This document details the role of NVP as a reactive diluent and comonomer, its effects on the physicochemical properties of bioinks, and its biocompatibility. Detailed protocols for the preparation and characterization of NVP-containing bioinks are also provided.

Introduction to N-Vinyl-2-pyrrolidone in Bioinks

N-Vinyl-2-pyrrolidone is a hydrophilic monomer that is frequently used in the formulation of photocurable bioinks. Its primary roles include acting as a reactive diluent to reduce the viscosity of the bioink precursor solution, which improves printability, and participating in copolymerization to form crosslinked hydrogel networks. The incorporation of NVP can significantly influence the mechanical properties, swelling behavior, and biocompatibility of the final 3D printed construct.

Key Applications and Advantages

Viscosity Modification: NVP's low viscosity makes it an effective reactive diluent, enabling the
use of higher concentrations of other polymers or fillers in the bioink without compromising
extrudability or droplet formation.



- Enhanced Mechanical Properties: Copolymerization of NVP with other monomers, such as polyethylene glycol diacrylate (PEGDA), can modulate the mechanical stiffness of the resulting hydrogel, allowing for the tuning of properties to match specific target tissues.
- Biocompatibility: Hydrogels containing NVP have demonstrated good biocompatibility, showing low cytotoxicity and genotoxicity in various studies, which is crucial for applications in tissue engineering and drug delivery.[1]
- Photo-Crosslinking: NVP readily participates in photo-initiated polymerization, making it
 suitable for use in bioinks that are cured using UV or visible light. It can be a component of
 the photoinitiator system itself, for instance in combination with Eosin Y and triethanolamine
 for visible light photoencapsulation of cells.

Data Presentation

The following tables summarize quantitative data on the effect of NVP and its polymer, Polyvinylpyrrolidone (PVP), on key bioink properties.

Table 1: Effect of Polyvinylpyrrolidone (PVP) Concentration on Bioink Printability and Cell Viability

PVP Concentrati on (% w/v)	Viscosity (mPa·s)	Density (g/mL)	Surface Tension (mN/m)	Z Value*	Short-Term Cell Viability (%)
0	0.9 ± 0.1	1.00 ± 0.01	64.7 ± 0.3	64.36	75.3 ± 4.2
0.5	1.2 ± 0.1	1.00 ± 0.01	59.8 ± 0.3	35.11	80.1 ± 3.8
1.0	1.5 ± 0.1	1.01 ± 0.01	55.4 ± 0.2	20.43	85.2 ± 3.5
1.5	1.9 ± 0.1	1.01 ± 0.01	51.5 ± 0.2	12.87	88.9 ± 3.1
2.0	2.4 ± 0.1	1.02 ± 0.01	48.1 ± 0.2	9.30	92.4 ± 2.7
2.5	3.0 ± 0.1	1.02 ± 0.01	45.2 ± 0.2	5.75	93.1 ± 2.5
3.0	3.7 ± 0.1	1.03 ± 0.01	42.6 ± 0.2	3.73	82.3 ± 3.9



*Z value is the inverse of the Ohnesorge number and is a predictor of printability in drop-ondemand systems. Data adapted from a study on PVP-based bioinks.[2]

Table 2: Mechanical Properties of PEGDA Hydrogels with and without NVP

Hydrogel Composition	Tensile Modulus (kPa)	Average Mesh Size (nm)
10% 3.4 kDa PEGDA	~50	~10
10% 3.4 kDa PEGDA + ~0.1 mmol/mL NVP	~100	~8
20% 10 kDa PEGDA	~150	~7
20% 10 kDa PEGDA + ~0.1 mmol/mL NVP	~250	~6

Data adapted from a study on PEGDA-NVP hydrogels.[3] The addition of NVP generally increases the modulus while decreasing the mesh size for a given PEGDA concentration and molecular weight.

Table 3: Biocompatibility of NVP-Acrylic Acid Copolymer Hydrogels

Cell Line	Assay	Result
Human Keratinocytes (HaCaT)	MTT, Neutral Red	No significant cell death observed.
Human Hepatoma (HepG2)	MTT, Neutral Red	No significant cell death observed.
Human Keratinocytes (HaCaT)	Alkaline Comet Assay	No genotoxic effects observed.
Human Hepatoma (HepG2)	Alkaline Comet Assay	No genotoxic effects observed.
-	Ames Mutagenicity Assay	No evidence of mutagenic activity.

Data adapted from a study on the cyto- and genotoxicity of NVP-acrylic acid based copolymer hydrogels.[1]



Experimental Protocols

Protocol 1: Preparation of a Photocrosslinkable NVP-Containing Bioink

This protocol describes the preparation of a bioink based on Gelatin Methacryloyl (GelMA) and NVP as a reactive diluent.

Materials:

- Gelatin Methacryloyl (GelMA)
- N-Vinyl-2-pyrrolidone (NVP)
- Photoinitiator (e.g., LAP, Irgacure 2959)
- Phosphate-buffered saline (PBS), sterile
- Cell culture medium
- · Cells of interest

Procedure:

- Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v LAP).
- In a sterile, light-protected container, dissolve GelMA in the photoinitiator solution at a desired concentration (e.g., 10% w/v) by warming to 37°C.
- Once the GelMA is fully dissolved, add NVP to the desired final concentration (e.g., 1-5% v/v) and mix thoroughly.
- Prepare a cell suspension at the desired density in cell culture medium.
- Gently mix the cell suspension with the GelMA-NVP precursor solution at a 1:9 ratio (cell suspension to hydrogel precursor) to achieve the final cell-laden bioink.
- Keep the bioink at 37°C to prevent gelation before printing.



Protocol 2: 3D Bioprinting of NVP-Containing Bioinks

This protocol outlines the general procedure for extrusion-based 3D bioprinting of a cell-laden NVP-containing bioink.

Equipment:

- Extrusion-based 3D bioprinter
- · Sterile printing cartridge and nozzle
- UV/Visible light source for crosslinking

Procedure:

- Load the prepared cell-laden bioink into a sterile printing cartridge, avoiding the introduction
 of air bubbles.
- Attach a sterile nozzle of the desired diameter (e.g., 25G) to the cartridge.
- Load the cartridge into the printhead of the 3D bioprinter.
- Set the printing parameters, including printing pressure, print speed, and layer height, based on the rheological properties of the bioink.
- Print the desired 3D construct onto a sterile substrate.
- Immediately after printing, crosslink the construct by exposing it to UV or visible light of the appropriate wavelength and intensity for a predetermined duration.
- After crosslinking, add cell culture medium to the printed construct and incubate under standard cell culture conditions.

Protocol 3: Rheological Characterization of NVP-Containing Bioinks

This protocol describes the measurement of viscosity and shear-thinning properties of the bioink.



Equipment:

Rotational rheometer with a parallel plate or cone-and-plate geometry

Procedure:

- Load the bioink sample onto the rheometer plate, ensuring the correct gap size.
- Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).
- Perform a shear rate sweep from a low shear rate (e.g., 0.01 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹) to determine the viscosity curve.[4]
- Plot the viscosity as a function of the shear rate to observe the shear-thinning behavior.
- To assess the viscoelastic properties, perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to measure the storage modulus (G') and loss modulus (G'').[5]

Protocol 4: Mechanical Compression Testing of 3D Printed Scaffolds

This protocol details the procedure for determining the compressive modulus of a 3D printed hydrogel scaffold.

Equipment:

Universal testing machine with a compression platen

Procedure:

- Prepare cylindrical or cubical hydrogel scaffolds of defined dimensions.
- Place the hydrated scaffold in the center of the lower compression platen.
- Lower the upper platen until it makes contact with the scaffold surface.



- Apply a compressive force at a constant strain rate (e.g., 10% of the sample height per minute).
- Record the stress-strain data until a predefined strain (e.g., 20-30%) is reached.
- The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 5: Cell Viability Assessment using Live/Dead Staining

This protocol describes a common method for visualizing live and dead cells within the 3D printed construct.

Materials:

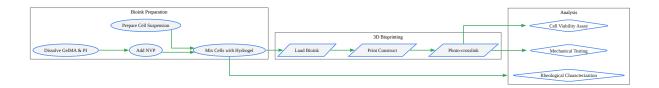
- Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Procedure:

- Prepare the Live/Dead staining solution according to the manufacturer's instructions.
- Remove the culture medium from the 3D printed constructs.
- Wash the constructs twice with sterile PBS.
- Add the Live/Dead staining solution to the constructs, ensuring they are fully submerged.
- Incubate the constructs at 37°C for 30-60 minutes, protected from light.
- After incubation, wash the constructs three times with PBS.
- Image the constructs using a fluorescence microscope with appropriate filters to visualize live (green) and dead (red) cells.



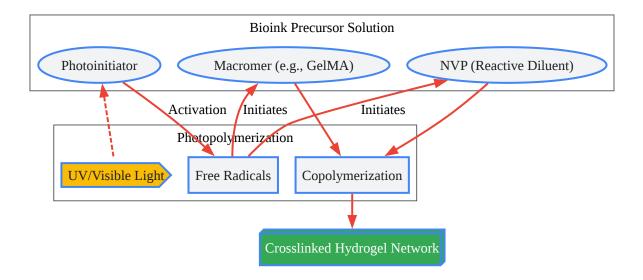
Visualizations

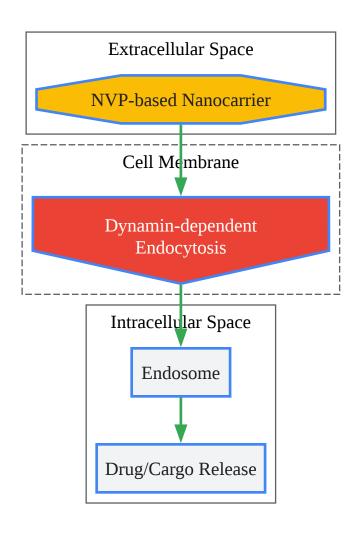


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Caption: Experimental workflow for the preparation, 3D printing, and analysis of NVP-containing bioinks.









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